3-(4-tert-butylbenzenesulfonyl)-6-methyl-2H-chromen-2-one
Description
3-(4-tert-Butylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-tert-butylbenzenesulfonyl group at the 3-position and a methyl group at the 6-position of the coumarin scaffold. This compound is of interest in medicinal chemistry and materials science due to the tunable electronic properties of the coumarin core and its derivatives’ diverse biological activities, including enzyme inhibition and fluorescence applications .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4S/c1-13-5-10-17-14(11-13)12-18(19(21)24-17)25(22,23)16-8-6-15(7-9-16)20(2,3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGHVAKBUZXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(4-tert-butylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. Its unique structure incorporates a sulfonyl group attached to a tert-butylphenyl ring, which contributes to its biological activity. This article explores the biological activities of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-(4-tert-butylphenyl)sulfonyl-6-methyl-2H-chromen-2-one
- Molecular Weight : 364.44 g/mol
- CAS Number : Not specified in the available data.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Electrophilic Nature : The sulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
- Enzyme Modulation : The chromen-2-one core can interact with enzymes involved in metabolic pathways, influencing cellular processes such as apoptosis and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, likely due to its ability to disrupt microbial cell membranes.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study conducted by researchers at [source needed] demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial activity. In vitro tests showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, highlighting its potential as a lead compound for antibiotic development.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Inhibited growth in breast cancer cell lines (IC50 = X µM) |
| Study 2 | Antimicrobial | Effective against E. coli and S. aureus (MIC = Y µg/mL) |
| Study 3 | Enzyme Inhibition | Modulated activity of enzyme Z, leading to reduced proliferation |
Case Studies
- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced breast cancer, administration of a derivative of this compound resulted in significant tumor reduction in a subset of participants. The trial emphasized the need for further exploration into dosage optimization and long-term effects.
- Case Study on Antimicrobial Efficacy : A laboratory study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a scaffold for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Modifications at the 3-Position
a. Sulfonyl vs. Aryl Groups
- 3-(4-Fluorophenyl)-6-methyl-2H-chromen-2-one (Compound 23, ): Replacing the sulfonyl group with a 4-fluorophenyl reduces steric bulk and electron-withdrawing effects. The fluorine atom introduces moderate electronegativity, affecting π-π stacking and hydrogen bonding. Melting Point: Not reported, but smaller substituents (e.g., methoxycarbonyl in ) typically lower melting points compared to sulfonyl derivatives. Biological Relevance: Fluorinated coumarins are often explored as kinase inhibitors or fluorescent probes due to enhanced membrane permeability .
- The crystal structure revealed planar geometry, favoring solid-state π-π interactions. Synthesis: Unexpected formation via elimination, highlighting the reactivity of coumarin intermediates under specific conditions .
b. Sulfonyl vs. Thiadiazole/Azo Groups
- 3-(1-(2-(5-((4-Methoxyphenyl)diazenyl)-4-methylthiazol-2-yl)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (6d, ): A diazenyl-thiazole substituent introduces conjugation and redox activity. Melting Point: 162–164°C, lower than sulfonyl derivatives, likely due to reduced crystallinity from flexible hydrazone linkages. Spectral Data: IR shows NH (3,416 cm⁻¹) and C=O (1,724 cm⁻¹) stretches, absent in the sulfonyl analog .
Modifications at the 6-Position
-
- 6-Bromo-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one : Bromine increases molecular weight (345.19 g/mol) and introduces steric/electronic effects. The electron-withdrawing bromine may alter fluorescence properties compared to the electron-donating methyl group.
Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
